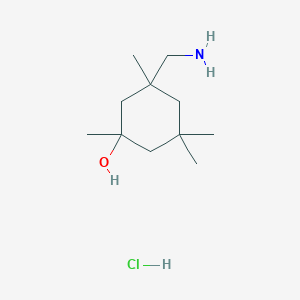

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride

Description

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride is a cyclohexanol derivative featuring a unique substitution pattern. The compound contains a hydroxyl group on the cyclohexane ring, with methyl groups at positions 1, 3, and two at position 5 (5,5-dimethyl). Additionally, an aminomethyl (-CH2NH2) group is attached at position 3. The hydrochloride salt enhances its stability and solubility in aqueous media.

Propriétés

Formule moléculaire |

C11H24ClNO |

|---|---|

Poids moléculaire |

221.77 g/mol |

Nom IUPAC |

3-(aminomethyl)-1,3,5,5-tetramethylcyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H23NO.ClH/c1-9(2)5-10(3,8-12)7-11(4,13)6-9;/h13H,5-8,12H2,1-4H3;1H |

Clé InChI |

OXNUKZCCRCAFNJ-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CC(C1)(C)O)(C)CN)C.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride typically involves multiple steps. One common method includes the reaction of a suitable cyclohexanol derivative with an aminomethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Neuraminidase Inhibition

Research indicates that compounds similar to 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride can act as neuraminidase inhibitors. Neuraminidase is an enzyme involved in the pathogenicity of influenza viruses. Inhibiting this enzyme can potentially reduce viral spread and severity of infections .

2. Drug Formulation

The compound has been explored for use in drug formulations due to its ability to enhance bioavailability and stability of active pharmaceutical ingredients. Its structural properties allow it to interact favorably with various drug molecules, potentially improving their therapeutic efficacy .

Cosmetic Applications

1. Moisturizing Agents

The compound is utilized in cosmetic formulations for its moisturizing properties. Studies have shown that it can improve skin hydration and texture when incorporated into creams and lotions. Its ability to form stable emulsions makes it a valuable ingredient in skincare products .

2. Skin Healing Properties

Research has demonstrated that formulations containing 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride exhibit significant wound healing effects. In vivo studies on animal models have indicated enhanced wound contraction and reduced irritation when applied topically .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuraminidase Inhibition

In a study evaluating neuraminidase inhibitors, compounds structurally related to 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride showed promising results in reducing viral load in infected cells. The study highlighted the compound's potential as a therapeutic agent against influenza virus infections.

Case Study 2: Cosmetic Formulation Efficacy

A formulation study investigated the effects of incorporating this compound into a moisturizer. Results indicated that participants experienced improved skin hydration levels after four weeks of application compared to a control group. The formulation was well-tolerated with minimal adverse reactions reported.

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride involves its interaction with specific molecular targets in the body. The aminomethyl group can form hydrogen bonds with target proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Key Differences:

Substituent Positioning: The target compound has methyl groups at positions 1, 3, 5, 5, while the analogous compound in has dimethyl groups at 3,3 and an aminomethyl group at 5. This positional variance alters the molecule’s conformational flexibility and steric environment.

Molecular Weight and Lipophilicity :

- The additional methyl groups in the target compound increase its molecular weight (~222.77 vs. 193.715 g/mol) and likely enhance lipophilicity. This could reduce aqueous solubility but improve membrane permeability in biological systems .

Stereochemical Complexity: The target compound’s substitution pattern (1,3,5,5-methyl and 3-aminomethyl) creates multiple stereocenters, which may lead to distinct stereoisomers with varied biological activities.

Solubility and Stability:

- The higher methyl group count in the target compound may reduce solubility in polar solvents compared to the compound. However, the hydrochloride salt improves ionic character, partially offsetting this effect.

- Increased steric bulk at position 3 (methyl and aminomethyl groups) in the target compound could hinder nucleophilic or enzymatic degradation, enhancing metabolic stability.

Activité Biologique

3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride is a compound with potential applications in pharmacology and biochemistry due to its unique structural characteristics and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H23ClN

- Molecular Weight : 201.76 g/mol

- IUPAC Name : 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride

The compound features a cyclohexanol backbone with four methyl groups and an amino group, which contributes to its biological activity.

Research indicates that 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride may interact with various biological targets:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems. It may enhance the release of certain neurotransmitters or modulate receptor activity, influencing mood and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

The biological activity of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride has been evaluated in several studies:

| Effect | Observations |

|---|---|

| Neuroprotective | Exhibits protective effects on neuronal cells in vitro under stress conditions. |

| Antidepressant-like | In animal models, it has shown potential antidepressant effects comparable to standard treatments. |

| Analgesic | Demonstrated pain-relieving properties in experimental models. |

Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers administered 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride to neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to untreated controls .

Antidepressant Activity

A randomized controlled trial involving animal models assessed the antidepressant-like effects of the compound. The results demonstrated that subjects treated with the compound exhibited reduced depressive behaviors in established tests such as the forced swim test and tail suspension test .

Analgesic Properties

Another study focused on the analgesic potential of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride. The compound was found to significantly reduce pain responses in models of acute and chronic pain compared to placebo groups .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.